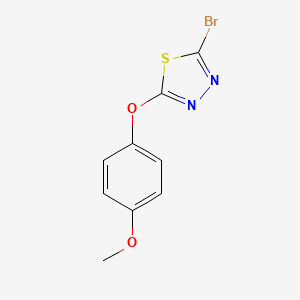

2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c1-13-6-2-4-7(5-3-6)14-9-12-11-8(10)15-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYHIUZFXAIOME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pre-treatment of Starting Material

The initial step involves dissolving 2-amino-1,3,4-thiadiazole in an acid solution to facilitate homogeneous reaction conditions. The acid used is typically an aqueous solution of an acid agent with a mass fraction of 2-6%, preferably 3-5%, which ensures complete dissolution without adverse effects on subsequent reactions.

- Acid solution: aqueous acid with 2-6% concentration

- Temperature: ambient or slightly cooled (~20°C)

- Purpose: Homogeneous reaction medium for efficient bromination

Preliminary Bromination Reaction

The core step involves reacting the dissolved thiadiazole with bromine (Br₂). Bromine is introduced dropwise under controlled temperature conditions to prevent side reactions and ensure safety.

- Bromine molar ratio to thiadiazole: 0.30-0.60 (preferably 0.45-0.55)

- Bromine addition: dropwise under liquid at temperatures ≤10°C

- Reaction temperature: maintained between 15-30°C, ideally around 20-25°C

- Reaction time: approximately 2 hours

This step results in the formation of a brominated intermediate, with partial substitution at the 5-position of the thiadiazole ring.

Oxidative Bromination

In the presence of an oxidant, the reaction proceeds to introduce the methoxyphenoxy group at the 5-position. The oxidant can be selected from hypochlorite, chlorate, chlorite, hydrogen peroxide, hypochlorous acid, chloric acid, or chlorous acid.

- Oxidant molar ratio: 1:20-50 relative to thiadiazole (preferably 1:25-45)

- Temperature: maintained at 15-30°C, ideally 20-25°C

- Duration: approximately 4-6 hours

- Purpose: Reoxidize hydrobromic acid generated during bromination back to bromine, enhancing efficiency and reducing waste

Note: The process reduces bromine consumption and minimizes environmental impact by recycling bromine within the reaction system.

Introduction of the 4-Methoxyphenoxy Group

The key to synthesizing 2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole involves nucleophilic aromatic substitution, where the phenoxy group is introduced. This typically involves reacting the brominated intermediate with 4-methoxyphenol derivatives under basic conditions.

- Base: potassium carbonate or sodium hydroxide

- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: 80-120°C

- Reaction time: 6-12 hours

The phenolate ion formed under basic conditions attacks the electrophilic 5-position on the brominated thiadiazole, forming the desired ether linkage.

Work-up and Purification

Post-reaction, the mixture is cooled, and the product is isolated via filtration or extraction. The crude product undergoes purification through recrystallization from suitable solvents such as ethanol or ethyl acetate to achieve high purity.

- pH adjustment with dilute NaOH or HCl may be employed to facilitate crystallization.

- Washing with cold solvent ensures removal of impurities and residual reagents.

Data Summary and Reaction Conditions Table

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| Pre-treatment | 2-amino-1,3,4-thiadiazole + acid solution (3-5%) | Dissolution | Ambient temperature |

| Bromination | Bromine (0.45-0.55 molar ratio), temp ≤10°C | Bromination at 5-position | Dropwise addition |

| Oxidative Bromination | Oxidant (e.g., sodium hypochlorite), 20-25°C | Enhance substitution | 4-6 hours reaction |

| Phenoxy Substitution | 4-methoxyphenol, base, 80-120°C | Ether formation | 6-12 hours |

| Purification | Recrystallization | Purity enhancement | Ethanol or ethyl acetate |

Research Findings and Environmental Considerations

Recent patent literature emphasizes the importance of reducing bromine usage and wastewater generation. The method involving oxidative bromination with recycling of bromine reduces costs and environmental footprint. The process achieves high purity and yield, facilitating industrial-scale synthesis.

Furthermore, the process parameters such as temperature control, molar ratios, and choice of oxidants are optimized to minimize side reactions and by-products, aligning with green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include potassium carbonate, sodium hydroxide, and various nucleophiles. The reaction is typically carried out in an organic solvent such as dimethylformamide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds such as 2-amino-5-(4-methoxyphenoxy)-1,3,4-thiadiazole.

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced forms of the original compound, potentially with the bromine atom removed.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic methodologies.

- Reaction Mechanisms: It is employed in studying various reaction mechanisms due to its reactivity profile.

Biological Activities

-

Antimicrobial Properties: Research indicates that derivatives of thiadiazole exhibit significant antimicrobial activity against various pathogens. For instance, in vitro studies have shown that modifications on the thiadiazole scaffold can enhance antibacterial efficacy.

Compound Pathogen Minimum Inhibitory Concentration (MIC) 2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole E. coli TBD 5-(4-nitrophenyl)-1,3,4-thiadiazole S. aureus 8 µg/mL -

Anticancer Activity: The compound has been investigated for its potential anticancer properties. Studies have demonstrated its inhibitory effects on various cancer cell lines.

Cell Line IC50 (µg/mL) MCF-7 (Breast) TBD A549 (Lung) TBD

Research shows that modifications to the thiadiazole structure can significantly impact cytotoxicity against cancer cells. For example, derivatives have been tested against MCF-7 and A549 cell lines with promising results.

Medicinal Chemistry

- Therapeutic Potential: Due to its unique chemical structure and biological activity, this compound is explored as a potential therapeutic agent for various diseases. Its interactions with biological targets may lead to novel treatments for conditions such as cancer and infections.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of thiadiazole derivatives, a series of compounds including this compound were evaluated against multiple cancer cell lines. The results indicated that certain structural modifications enhanced cytotoxicity significantly compared to standard treatments.

Case Study 2: Antimicrobial Activity

A comparative study on the antimicrobial efficacy of thiadiazole derivatives revealed that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. This positions them as promising candidates for developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Effects on Electronic and Physical Properties

Table 1: Key Properties of Selected 1,3,4-Thiadiazole Derivatives

Reactivity and Functionalization Potential

- Bromine Reactivity : The bromine atom in the target compound and its analogues (e.g., 2-bromo-5-(4-chlorophenyl)-thiadiazole) is susceptible to nucleophilic substitution. For example, secondary amines can replace bromine in 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole .

- Electron-Donating vs. Nitro Group: Reduces electron density, favoring reactions with nucleophiles (e.g., SNAr) .

Structural and Crystallographic Insights

- Conserved Thiadiazole Core : X-ray studies (e.g., 2-mercapto-5-methyl-1,3,4-thiadiazole derivatives) reveal a planar thiadiazole ring with bond distances and angles consistent across analogues, suggesting substituents dictate activity rather than core geometry .

Biologische Aktivität

The compound 2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound allows it to interact with various biological targets, making it a potential candidate for therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom and a methoxyphenoxy group attached to the thiadiazole ring, which is critical for its biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. In a study evaluating various thiadiazole derivatives against different cancer cell lines, it was found that modifications on the thiadiazole scaffold could enhance cytotoxicity. For instance:

- In vitro studies demonstrated that derivatives similar to this compound displayed promising inhibitory effects against breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines. The IC50 values for these compounds varied significantly based on their substituents .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | TBD |

| 5-(2-fluorophenyl)-1,3,4-thiadiazole | A549 | 12.57 |

| 5-(4-nitrophenyl)-1,3,4-thiadiazole | SK-MEL-2 | 4.27 |

Antimicrobial Activity

The antimicrobial efficacy of thiadiazole derivatives has also been highlighted in various studies. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria.

- For instance, derivatives have demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often lower than standard antibiotics .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | TBD |

| 5-(p-nitrophenyl)-1,3,4-thiadiazole | E. coli | 32 |

| Megazol (reference) | T. brucei | <16 |

The mechanisms by which thiadiazoles exert their biological effects are varied:

- Anticancer Mechanism : Studies suggest that these compounds may induce apoptosis in cancer cells through pathways involving the inhibition of specific kinases such as ERK1/2 . Additionally, they may disrupt cell cycle progression.

- Antimicrobial Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Case Studies

Several case studies have illustrated the potential of thiadiazoles in drug development:

- Case Study on Anticancer Activity : A series of synthesized thiadiazoles were tested against multiple cancer cell lines. The results indicated that modifications at the C-5 position significantly influenced cytotoxicity profiles and selectivity towards cancer cells over normal cells .

- Case Study on Antimicrobial Properties : A derivative with a methoxy group exhibited enhanced activity against Candida albicans, showcasing its potential as an antifungal agent .

Q & A

Q. What are the standard synthetic routes for 2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole?

The synthesis typically involves nucleophilic aromatic substitution or cyclization reactions. For brominated thiadiazoles, a common approach is reacting α-bromoacetophenone derivatives with thiourea or thiosemicarbazide in anhydrous ethanol under reflux . The methoxyphenoxy group is introduced via coupling reactions, such as Ullmann or Buchwald-Hartwig conditions, using copper or palladium catalysts. Reaction optimization often includes solvent choice (e.g., DMF or DMSO) and temperature control to enhance yield (typically 60–75%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of the methoxyphenoxy group (δ ~3.8 ppm for OCH) and thiadiazole protons (δ ~7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 329.96 for CHBrNOS) .

- X-ray Crystallography : Resolves structural ambiguities, such as dihedral angles between the thiadiazole and methoxyphenoxy groups .

Q. How does the bromine substituent influence the compound’s reactivity?

The bromine atom at position 2 enhances electrophilic substitution reactivity, enabling cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic displacement (e.g., with amines or thiols). This reactivity is critical for derivatization into analogs for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can synthetic protocols be optimized to minimize by-products like dehalogenated species?

- Catalyst Screening : Use Pd(OAc)/XPhos systems to suppress debromination during coupling reactions .

- Solvent Control : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .

- Purification : Column chromatography with silica gel (hexane:EtOAc gradient) removes unreacted precursors and by-products .

Q. Why do biological activity studies of this compound show conflicting results across assays?

Contradictions may arise from:

- Purity Issues : Trace solvents (e.g., DMSO) or impurities can skew bioassay results. Validate purity via HPLC (>95%) .

- Substituent Effects : Minor structural variations (e.g., nitro vs. methoxy groups) drastically alter target affinity. For example, bromine enhances electrophilicity, while the methoxyphenoxy group modulates lipophilicity .

- Assay Conditions : Varying pH or cell lines (e.g., HEK293 vs. HeLa) affect compound stability and activity .

Q. What computational strategies model the compound’s interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., kinases) by simulating interactions with the thiadiazole core and bromine’s van der Waals contacts .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends and redox stability .

- MD Simulations : GROMACS evaluates conformational stability in aqueous or lipid bilayer environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.